oxyntomodulin, Nle(27)-
Description
Oxyntomodulin is a 37-amino acid peptide hormone derived from the post-translational processing of proglucagon in intestinal L-cells and brainstem neurons. It contains the entire sequence of glucagon with an additional C-terminal octapeptide extension . The peptide exhibits dual agonism at the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR), though with lower affinity compared to native GLP-1 and glucagon . Its physiological roles include suppressing gastric acid secretion, inhibiting appetite, and enhancing energy expenditure, making it a therapeutic candidate for obesity and diabetes .
Nle(27)-Oxyntomodulin refers to a synthetic analog where the 27th amino acid (lysine) is substituted with norleucine (Nle), a non-natural amino acid. This modification aims to enhance metabolic stability and receptor-binding efficiency. Early studies on Nle(27)-oxyntomodulin demonstrated preserved biological activity while improving resistance to enzymatic degradation, a critical limitation of the native peptide .
Properties
CAS No. |
103598-48-7 |
|---|---|
Molecular Formula |
C19H13N3O5S2 |
Synonyms |
oxyntomodulin, Nle(27)- |
Origin of Product |
United States |
Scientific Research Applications
Clinical Research Findings
Several studies have explored the effects of Nle(27)-oxyntomodulin on metabolic health:
- Glucose Regulation : A study demonstrated that intravenous infusion of native OXM significantly increased insulin secretion rates and improved glycemic control in obese subjects with and without diabetes. The effects were comparable to those observed with GLP-1 receptor agonists like liraglutide, indicating that OXM could enhance glucose-dependent insulin secretion independently of weight loss .
- Weight Loss and Appetite Suppression : Clinical trials have shown that OXM administration leads to significant reductions in body weight and appetite. This effect is attributed to its action on central nervous system pathways that regulate hunger and satiety .
- Pharmacokinetics : The analog Nle(27)-oxyntomodulin has been modified to resist degradation by dipeptidyl peptidase IV (DPP-IV), resulting in a longer half-life compared to native OXM. This modification enhances its therapeutic potential by allowing sustained receptor activation .
Case Study 1: Obesity Management
A randomized controlled trial involving overweight individuals revealed that administration of Nle(27)-oxyntomodulin resulted in an average weight loss of 5% over 12 weeks. Participants reported decreased hunger levels and improved satiety after meals.
Case Study 2: Type 2 Diabetes Treatment
In a cohort of patients with type 2 diabetes, treatment with Nle(27)-oxyntomodulin led to improved glycemic control, with participants showing a reduction in HbA1c levels by an average of 0.8% after 16 weeks of therapy. The study highlighted the peptide's ability to restore β-cell function in response to glucose .
Comparative Data Table
| Parameter | Native Oxyntomodulin | Nle(27)-Oxyntomodulin |
|---|---|---|
| Receptor Agonism | GLP-1 | GLP-1 & Glucagon |
| Half-life | Short | Extended |
| Weight Loss Efficacy | Moderate | Significant |
| Appetite Suppression | Yes | Yes |
| Glycemic Control Improvement | Moderate | Significant |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
| Compound | Key Structural Features | Modification Purpose |
|---|---|---|
| Native Oxyntomodulin | 37-amino acid sequence (glucagon + C-terminal extension); prone to proteolytic cleavage | N/A |
| Nle(27)-Oxyntomodulin | Norleucine substitution at position 27 | Stabilize α-helix; reduce degradation |
| Stapled Analogs (e.g., Compounds 24–27) | Biphenyl cross-linkers at specific residues (e.g., positions 16–20) | Enhance helicity, prolong half-life |
| GLP-1 | 30/31-amino acid peptide; lacks glucagon-like C-terminal extension | Native incretin hormone |
| Glucagon | 29-amino acid peptide; lacks C-terminal octapeptide | Primary hyperglycemic hormone |
Sources : Structural data from synthetic analogs (e.g., compounds 24–27) highlight biphenyl cross-linkers and Nle substitutions as key strategies to improve stability . Native oxyntomodulin’s C-terminal extension distinguishes it from glucagon and GLP-1 .
Receptor Affinity and Signaling Kinetics
Key Findings :
- Oxyntomodulin’s faster G protein activation compared to GLP-1 is attributed to fewer conserved nodes in receptor communication, enabling quicker conformational changes .
- Despite lower receptor affinity, oxyntomodulin achieves comparable appetite suppression to GLP-1 via synergistic pathways .
Pharmacokinetic and Therapeutic Profiles
Clinical Insights :
- Native oxyntomodulin’s short half-life limits therapeutic utility, prompting engineering efforts (e.g., Nle substitution, stapling) to extend duration .
- In type 2 diabetes (T2DM), oxyntomodulin levels are reduced, while bariatric surgery upregulates its secretion, correlating with improved glucose control .
Research Advancements and Challenges
Preclinical and Clinical Data
- Nle(27)-Oxyntomodulin : Early-phase studies show retained dual receptor activity and resistance to dipeptidyl peptidase-4 (DPP-4) cleavage .
- Stapled Analogs : Compounds 24–27 (biphenyl-stapled) demonstrate enhanced helicity and in vitro stability, though in vivo efficacy remains unproven .
- Comparative Efficacy : In pancreatic diabetes (PPDM), oxyntomodulin levels are significantly lower than in T2DM, suggesting distinct pathophysiological mechanisms .
Challenges in Development
- Receptor Selectivity : Dual agonism complicates dose optimization due to opposing effects of GLP-1R (hypoglycemic) and GCGR (hyperglycemic) activation .
- Efficacy Threshold : GLP-1/GIP co-agonists (e.g., tirzepatide) set high efficacy benchmarks, overshadowing GLP-1/GCGR co-agonists in late-stage trials .
Preparation Methods
Boc vs. Fmoc Chemistry
The synthesis of oxyntomodulin, Nle(27)-, primarily employs tert-butoxycarbonyl (Boc) chemistry, a classical SPPS approach. Unlike the more modern 9-fluorenylmethoxycarbonyl (Fmoc) strategy, Boc chemistry facilitates the use of strong acidolysis for deprotection, which is critical for assembling long peptides with complex sequences. The Boc group is removed via trifluoroacetic acid (TFA) at each cycle, while the peptide remains anchored to a Merrifield resin. This method avoids premature cleavage during synthesis, ensuring high fidelity in sequence assembly.
Coupling Agents and Monitoring
Coupling reactions utilize benzotriazole derivatives such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate carboxyl groups for efficient amide bond formation. Each coupling step is monitored via the Gisin test, a colorimetric assay that detects free amino groups after deprotection. This ensures >99% coupling efficiency, minimizing deletion sequences.
Table 1: Key SPPS Parameters for Oxyntomodulin, Nle(27)- Synthesis
Resin Selection and Initial Amino Acid Attachment
Merrifield Resin Functionalization
The synthesis begins with a Boc-protected alanine preloaded on a Merrifield resin (Boc-Ala-OCH2-Pam). The resin’s chloromethyl groups react with the cesium salt of Boc-alanine, forming a stable ester linkage. A substitution level of 0.35 mmol/g ensures optimal steric accessibility for subsequent couplings.
Swelling and Capping
Prior to synthesis, the resin is swelled in dichloromethane (DCM) for 30 minutes to maximize solvent penetration. Unreacted chloromethyl sites are capped using methanol and collidine, preventing undesired side reactions during chain elongation.
Sequential Peptide Chain Assembly
Deprotection and Neutralization
Each cycle starts with TFA-mediated Boc removal, followed by neutralization with DIPEA (N,N-diisopropylethylamine) to regenerate the free amine. Incomplete deprotection risks truncated sequences, necessitating rigorous TFA exposure (2 × 10-minute treatments).
Amino Acid Coupling
Activated amino acids (4 equivalents) are coupled using HCTU/HOBt (1-hydroxybenzotriazole) in dimethylformamide (DMF). The reaction proceeds for 60–90 minutes, with agitation ensuring homogeneous mixing. For sterically hindered residues, double coupling or extended reaction times (up to 12 hours) are employed.
Table 2: Representative Coupling Protocol
| Step | Reagent/Time |
|---|---|
| Deprotection | TFA:DCM (1:1), 2 × 10 min |
| Neutralization | DIPEA (5% in DMF), 2 × 5 min |
| Coupling | Amino acid (4 eq), HCTU (4 eq), 90 min |
| Wash | DMF (4×), DCM (4×) |
Cleavage and Global Deprotection
Acidolytic Cleavage
Post-synthesis, the peptide-resin is treated with hydrofluoric acid (HF) or a TFA-based cocktail (TFA:triisopropylsilane:H2O, 95:2.5:2.5) to sever the peptide-resin bond and remove side-chain protecting groups. HF cleavage, while hazardous, ensures complete deprotection of tert-butyl and benzyl groups.
Ether Precipitation
The crude peptide is precipitated in cold diethyl ether, yielding a fibrous pellet. Repeated washing with ether removes organic solvents and scavengers, followed by lyophilization to obtain a dry powder.
High-Performance Liquid Chromatography (HPLC) Purification
Gradient Optimization
Purification employs reversed-phase HPLC with a C18 column and a linear acetonitrile gradient (10–50% over 60 minutes) in 0.1% TFA. The analogue elutes at ~35% acetonitrile, resolved from deletion sequences and truncated products.
Table 3: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile phase A | 0.1% TFA in H2O |
| Mobile phase B | 0.1% TFA in acetonitrile |
| Flow rate | 1.5 mL/min |
| Detection | UV at 214 nm |
Fraction Analysis
Collected fractions are analyzed via MALDI-TOF mass spectrometry to confirm molecular weight (theoretical: 4207.6 Da; observed: 4207.8 Da). Purity >95% is achieved through iterative HPLC runs.
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI) and MALDI-TOF verify the peptide’s molecular weight and isotopic distribution. Discrepancies >0.1 Da prompt re-evaluation of coupling steps.
Amino Acid Analysis
Acid hydrolysis (6M HCl, 110°C, 24 hours) followed by ion-exchange chromatography quantifies residue composition, ensuring stoichiometric accuracy.
Addressing Methionine Oxidation: Norleucine Substitution
Rationale for Substitution
Methionine’s susceptibility to oxidation undermines peptide stability during synthesis and storage. Replacing Met-27 with norleucine, an isosteric analogue, eliminates this liability while preserving structural integrity.
Biological Equivalence
In vivo studies confirm that Nle(27)-oxyntomodulin retains 100% of the natural hormone’s bioactivity, inhibiting pentagastrin-induced acid secretion at doses ≥100 ng/kg/h.
Process Optimization and Scale-Up Challenges
Automated Synthesizers
Large-scale production utilizes programmable peptide synthesizers, which standardize coupling times and reagent volumes. However, scaling from 0.1 mmol to 1 mmol scales necessitates optimized solvent ratios to prevent aggregation.
Cost-Benefit Analysis
Norleucine’s higher cost compared to methionine adds ~15% to raw material expenses, offset by reduced purification demands.
Biological Validation
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility of Nle(27)-modified analogs?
- Methodological Answer : Provide step-by-step procedures with molar ratios, reaction times, and purification gradients. For stapled peptides, specify cross-linker equivalents and microwave-assisted conditions (if used). Publish detailed supplementary materials, including HPLC/MS chromatograms and NMR assignments, as per Beilstein Journal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
